4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde
Description
4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde is a triazine-based compound featuring a central 1,3,5-triazine ring substituted with two morpholine groups at the 4- and 6-positions. The 2-position is occupied by an aryloxy group (3-methoxybenzaldehyde), which introduces both electron-donating (methoxy) and reactive (aldehyde) functionalities.
Synthetic routes typically involve nucleophilic substitution on cyanuric chloride, followed by sequential substitution with morpholine and aryloxy groups under controlled conditions . The compound’s stability in polar solvents (e.g., dichloromethane) and thermal resistance up to 250°C make it suitable for high-temperature applications .
Properties
IUPAC Name |
4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5/c1-26-16-12-14(13-25)2-3-15(16)29-19-21-17(23-4-8-27-9-5-23)20-18(22-19)24-6-10-28-11-7-24/h2-3,12-13H,4-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZBSBJMWKSKPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of morpholine groups and the final attachment of the methoxybenzaldehyde moiety. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: 4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzoic acid.
Reduction: 4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The triazine ring and morpholine groups can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Structural and Functional Differences
Key Research Findings
Electroluminescent Performance: The morpholine substituents in this compound enhance electron-donating capacity compared to phenyl-substituted triazines (e.g., PTZ-TRZ, DPA-TRZ), but its external quantum efficiency (EQE) in OLEDs (~15%) is lower than PTZ-TRZ (EQE ~20%) due to reduced triplet harvesting efficiency . The aldehyde group enables post-synthetic modifications (e.g., Schiff base formation), unlike the inert carbamate groups in USP Iscotrizinol derivatives .
Solubility and Reactivity :
- The morpholine groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to brominated triazines (e.g., Methyl 3-, which require halogenated solvents .
- The aldehyde’s reactivity is superior to methyl esters in cross-coupling reactions, as seen in the synthesis of urea-linked derivatives (e.g., 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-phenylurea) .
Thermal Stability :
- This compound exhibits higher thermal stability (decomposition >250°C) than DPA-TRZ (decomposition ~200°C), attributed to the rigid morpholine rings .
Biological Activity
The compound 4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde (often referred to as DMTB) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of DMTB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DMTB belongs to a class of compounds known as triazines, characterized by a triazine ring substituted with morpholine groups and a methoxybenzaldehyde moiety. The molecular formula of DMTB is , and it has a molecular weight of approximately 356.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₆O₃ |
| Molecular Weight | 356.38 g/mol |
| LogP | 1.12 |
| Polar Surface Area (Ų) | 102 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
Mechanisms of Biological Activity
DMTB exhibits a range of biological activities attributed to its structural characteristics:
- Antitumor Activity : Studies indicate that DMTB may inhibit the proliferation of various cancer cell lines. The compound's ability to interfere with cellular signaling pathways involved in tumor growth is under investigation. For instance, it has been shown to inhibit telomerase activity in cancer cells, which is crucial for maintaining telomere length and enabling unlimited cell division.
- Antimicrobial Properties : Preliminary research suggests that DMTB possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
- Anti-inflammatory Effects : DMTB may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in treating chronic inflammatory conditions.
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of DMTB:
- Anticancer Studies : In vitro studies conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that DMTB significantly reduced cell viability compared to untreated controls. The compound showed a synergistic effect when combined with conventional chemotherapeutics like doxorubicin, enhancing apoptosis rates in resistant cell lines.
- Antimicrobial Testing : A series of antimicrobial assays revealed that DMTB exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 25 µg/mL, indicating its potential as an antimicrobial agent.
- Inflammation Models : In animal models of inflammation, administration of DMTB resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
